5-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole
Description
Background and significance in heterocyclic chemistry
Heterocyclic compounds represent fundamental building blocks in modern chemistry, with their unique electronic properties and structural diversity making them invaluable in pharmaceutical development. The integration of multiple heterocyclic rings within a single molecular framework has emerged as a powerful strategy for enhancing biological activity and selectivity. Pyrazole rings, characterized by their five-membered structure containing two adjacent nitrogen atoms, are recognized as privileged scaffolds in medicinal chemistry due to their extensive pharmacological scope. These compounds exhibit properties as anti-influenza, antiviral, anti-inflammatory, antitubercular, antimicrobial, antioxidant, antidepressant, and insecticidal agents.
The thiophene moiety, another five-membered aromatic ring containing sulfur, contributes significant electronic diversity to molecular systems. Thiophene-containing compounds have demonstrated remarkable efficiency as medicinally important molecules, with applications spanning antimicrobial, antifungal, antitumor, antiproliferative, and antiparasitic activities. The sulfur atom in thiophene enhances the electronic properties of the ring system, providing unique reactivity patterns and biological interactions that complement the nitrogen-containing pyrazole framework.
The combination of pyrazole and thiophene rings in this compound creates a hybrid molecule that leverages the complementary properties of both heterocyclic systems. This strategic combination allows for enhanced antimicrobial and antioxidant activities, as demonstrated through comprehensive biological evaluations. The presence of the chloromethyl group further enhances the compound's reactivity, providing additional sites for chemical modification and biological interaction.
Historical development of pyrazole-thiophene hybrid compounds
The development of pyrazole-thiophene hybrid compounds represents a significant milestone in heterocyclic chemistry, with research intensifying over the past two decades. Historical investigations have focused on individual heterocyclic rings, but recent studies have explored hybrid molecules that combine thiazole, pyrazole, and thiophene scaffolds to exploit their complementary pharmacological properties. The evolution of these hybrid compounds has been driven by the need for more effective therapeutic agents with enhanced biological activities and improved selectivity profiles.
Early research established the fundamental properties of pyrazole derivatives, with compounds such as antipyrine being developed as analgesics and febrifuges. The pyrazole skeleton became recognized as a privileged structure in medicinal chemistry, leading to the development of important drugs including celecoxib, an anti-inflammatory agent, and sildenafil, used for treating erectile dysfunction. These successes demonstrated the therapeutic potential of pyrazole rings and encouraged further exploration of modified pyrazole structures.
The incorporation of thiophene moieties into pyrazole-based compounds emerged as researchers recognized the unique electronic properties contributed by sulfur-containing aromatic systems. Thiophene rings have been found in various bioactive molecules, including vitamin B1 (thiamine) and the antibiotic bacitracin, highlighting their importance in biological systems and drug design. The combination of these two heterocyclic systems in hybrid molecules represents a rational approach to drug development, allowing researchers to design compounds that leverage the unique properties of each ring system.
Contemporary research has demonstrated that thiophenyl-pyrazolyl-thiazole hybrids have been explored for their antimicrobial and dihydrofolate reductase inhibitory activities, particularly against Mycobacterium tuberculosis. These studies have established the foundation for developing novel series of pyrazole-thiophene derivatives with unique structural modifications and enhanced biological activities.
Classification and nomenclature
The systematic classification of this compound follows established nomenclature conventions for heterocyclic compounds. According to chemical databases, this compound carries the molecular formula C8H7ClN2S and is classified as a heterocyclic compound containing both pyrazole and thiophene ring systems. The nomenclature follows the International Union of Pure and Applied Chemistry guidelines, with the pyrazole ring serving as the base structure and substituents identified by their position and nature.
The compound belongs to the broader class of pyrazole derivatives, which are characterized as five-membered heterocyclic rings containing two nitrogen atoms in adjacent positions. Within this classification, it is specifically categorized as a substituted pyrazole bearing a thiophene substituent at the 3-position and a chloromethyl group at the 5-position of the pyrazole ring. This structural arrangement places it within the subclass of pyrazole-thiophene hybrid compounds that have gained significant attention in medicinal chemistry research.
Alternative nomenclature systems may refer to this compound as 1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole, depending on the numbering convention employed. The systematic name reflects the structural features that define the compound's chemical identity and provides clear guidance for synthetic chemists and researchers working with this molecule. The Chemical Abstracts Service registry number for this compound is documented in various chemical databases, facilitating accurate identification and reference in scientific literature.
The classification extends to functional group categories, where the compound is recognized as containing a reactive chloromethyl group that can participate in nucleophilic substitution reactions. This functional group classification is crucial for understanding the compound's synthetic utility and potential for further chemical modifications in drug development programs.
Structural characteristics and molecular diversity
The molecular structure of this compound exhibits distinct characteristics that contribute to its biological activity and chemical reactivity. The compound features a five-membered pyrazole ring with two adjacent nitrogen atoms, providing sites for hydrogen bonding and metal coordination. The thiophene ring, positioned at the 3-position of the pyrazole core, introduces sulfur heteroatom interactions that enhance the compound's electronic properties and biological recognition patterns.
The chloromethyl substituent at the 5-position of the pyrazole ring represents a reactive functional group that can undergo various chemical transformations. This group enhances the compound's synthetic versatility, allowing for further derivatization and the creation of libraries of related compounds with modified biological activities. The presence of this electrophilic center makes the molecule suitable for nucleophilic substitution reactions, enabling the introduction of diverse chemical functionalities.
Computational studies have provided insights into the electronic structure and properties of pyrazole-thiophene hybrid compounds. Density functional theory calculations have been employed to understand the electronic properties and binding interactions of synthesized compounds with biological targets. These computational analyses reveal important information about molecular orbital distributions, electrostatic potential surfaces, and reactivity descriptors that influence biological activity.
The molecular weight of this compound is approximately 198.67 grams per mole, placing it within the optimal range for drug-like properties. The compound's structural features contribute to its solubility characteristics, with reported solubility in organic solvents facilitating synthetic manipulations and biological testing procedures. The three-dimensional arrangement of atoms within the molecule creates specific spatial relationships that are crucial for biological target recognition and binding affinity.
Research significance and contemporary relevance
The research significance of this compound extends across multiple domains of scientific inquiry, with particular emphasis on medicinal chemistry and drug development. Contemporary research has demonstrated that pyrazole-thiophene hybrid compounds exhibit significant antimicrobial activities against various bacterial and fungal strains, making them promising candidates for addressing antibiotic resistance challenges. The compound's ability to interact with multiple biological targets positions it as a potential lead structure for developing multifunctional therapeutic agents.
Recent studies have highlighted the compound's notable antioxidant activities in standard assays, including 2,2-diphenyl-1-picrylhydrazyl and hydroxyl radical scavenging tests. These antioxidant properties suggest potential applications in treating oxidative stress-related diseases and conditions. The dual antimicrobial and antioxidant activities of the compound represent a significant advantage in therapeutic applications, where multiple mechanisms of action can provide enhanced efficacy and reduced resistance development.
The contemporary relevance of this compound is further emphasized by its potential applications in addressing global health challenges. Antimicrobial resistance has become a critical concern worldwide, necessitating the development of new classes of antibiotics with novel mechanisms of action. Pyrazole-thiophene hybrid compounds offer promising alternatives to traditional antibiotics, with their unique structural features providing opportunities for overcoming existing resistance mechanisms.
Research applications extend beyond direct therapeutic uses to include the compound's utility as a synthetic intermediate in organic chemistry. The reactive chloromethyl group provides a versatile handle for further chemical modifications, enabling the synthesis of diverse derivatives with tailored biological properties. This synthetic utility has made the compound valuable in medicinal chemistry programs focused on optimizing biological activity, selectivity, and pharmacokinetic properties.
| Research Domain | Significance | Contemporary Applications |
|---|---|---|
| Antimicrobial Research | Broad-spectrum activity against bacterial and fungal strains | Development of new antibiotics for resistant pathogens |
| Antioxidant Studies | Notable radical scavenging activities | Treatment of oxidative stress-related diseases |
| Synthetic Chemistry | Versatile intermediate for derivative synthesis | Lead optimization in drug development |
| Computational Chemistry | Model system for electronic property studies | Rational drug design and target prediction |
| Medicinal Chemistry | Multifunctional therapeutic potential | Development of hybrid drugs with multiple mechanisms |
Properties
IUPAC Name |
5-(chloromethyl)-3-thiophen-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c9-5-6-4-7(11-10-6)8-2-1-3-12-8/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRCRHKPYJSEGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Thiophenecarboxaldehyde with Hydrazine Hydrate
The primary synthetic route begins with the condensation of 2-thiophenecarboxaldehyde and hydrazine hydrate to form the intermediate 3-(thiophen-2-yl)-1H-pyrazole . This step involves cyclocondensation where the aldehyde carbonyl reacts with hydrazine to form the pyrazole ring:
- Reaction conditions: Typically carried out in ethanol or another suitable solvent under reflux.
- Mechanism: Nucleophilic attack of hydrazine on the aldehyde, followed by cyclization and dehydration to yield the pyrazole ring.
Chloromethylation of 3-(thiophen-2-yl)-1H-pyrazole
Following pyrazole formation, the introduction of the chloromethyl group at the 5-position is achieved via chloromethylation:
- Reagents: Chloromethyl methyl ether (a chloromethylating agent) is used.
- Catalysts: Lewis acids such as zinc chloride (ZnCl2) facilitate the electrophilic substitution.
- Conditions: The reaction is typically conducted under controlled temperature to optimize yield and minimize side reactions.
- Outcome: The chloromethyl group is introduced selectively at the 5-position of the pyrazole ring, yielding this compound.
Table 1: Summary of Key Reaction Steps and Conditions
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Product |
|---|---|---|---|---|---|
| Cyclization | 2-Thiophenecarboxaldehyde + Hydrazine hydrate | None (condensation) | Ethanol | Reflux (~78°C) | 3-(Thiophen-2-yl)-1H-pyrazole |
| Chloromethylation | 3-(Thiophen-2-yl)-1H-pyrazole | Chloromethyl methyl ether + ZnCl2 | Dichloromethane or similar | 0–40°C (controlled) | This compound |
Analytical Characterization Techniques
To confirm the successful preparation and purity of this compound, the following analytical methods are essential:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirm substitution pattern and detect tautomerism |
| Mass Spectrometry (MS) | Verify molecular weight and fragmentation pattern |
| High-Performance Liquid Chromatography (HPLC) | Assess purity and monitor reaction progress |
| X-ray Crystallography | Determine crystal structure and tautomeric forms |
Reaction Mechanism Insights
- The chloromethylation proceeds via electrophilic aromatic substitution, where the chloromethyl cation generated from chloromethyl methyl ether is attacked by the electron-rich pyrazole ring.
- The chloromethyl group acts as an electrophilic handle, enabling further functionalization through nucleophilic substitution reactions.
Comparative Notes on Substituent Effects
- The chloromethyl group is smaller and more reactive than larger halogenated substituents, facilitating downstream modifications such as alkylation or conjugation.
- The thiophen-2-yl substituent contributes to the electronic properties and potential biological activity of the molecule.
Summary Table of Compound Properties
| Property | Data | Source |
|---|---|---|
| Molecular Formula | C8H7ClN2S | PubChem |
| Molecular Weight | 198.67 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Canonical SMILES | C1=CSC(=C1)C2=NNC(=C2)CCl | PubChem |
| InChI Key | CTRCRHKPYJSEGH-UHFFFAOYSA-N | PubChem |
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, thiols, or amines in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Reactions: Products include azidomethyl, thiomethyl, or aminomethyl derivatives.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include dihydropyrazoles.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 5-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized pyrazole derivatives demonstrate potent inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25.0 µg/mL .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory potential, particularly as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). One study reported that specific derivatives displayed superior anti-inflammatory activity compared to standard drugs like celecoxib, with IC50 values indicating strong inhibition .
Anticancer Activity
The presence of the thiophene moiety enhances the biological activity of the compound, making it a promising candidate for anticancer drug development. Research has indicated that certain derivatives can inhibit cancer cell proliferation by targeting specific metabolic pathways .
Industrial Applications
In industrial settings, this compound is utilized in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers with desirable properties such as conductivity and thermal stability, which are essential in electronics and material science .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several pyrazole derivatives based on the core structure of this compound. The compounds were tested against a range of microorganisms, demonstrating broad-spectrum antimicrobial activity. Notably, compounds with chloro substitutions showed enhanced efficacy compared to their non-substituted counterparts .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, derivatives were assessed for their ability to inhibit COX enzymes involved in inflammatory processes. The study found that certain compounds exhibited selectivity towards COX-2, suggesting potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules. The thiophene and pyrazole rings can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
The substituents at positions 3 and 5 significantly influence the chemical and biological behavior of pyrazole derivatives. Below is a comparative analysis:
- Chloromethyl vs. Chloroaryl : The chloromethyl group in the target compound is smaller and more reactive than chloroaryl substituents (e.g., 4-chlorophenyl), enabling facile alkylation or conjugation. In contrast, chloroaryl groups enhance lipophilicity and π-stacking, which may improve binding to hydrophobic enzyme pockets (e.g., MAO inhibition in ).
- Chloromethyl vs. Chloroacetyl : The chloroacetyl group () offers electrophilic reactivity for amide bond formation, whereas chloromethyl allows SN2 reactions, broadening derivatization scope.
Physicochemical Properties
- Lipophilicity (logP): Chloromethyl (target) < Chloroaryl () < Dichlorophenyl ().
- Stability : Chloromethyl derivatives may undergo hydrolysis under basic conditions, whereas chloroaryl groups are more stable.
Structural and Crystallographic Considerations
- Tautomerism : Pyrazoles often exhibit tautomerism (e.g., ), where the proton shifts between N1 and N2. The chloromethyl group’s electron-withdrawing nature may stabilize specific tautomers, influencing crystal packing and intermolecular interactions .
- Hydrogen Bonding : Thiophen-2-yl and chloromethyl groups can participate in C–H⋯π or halogen bonding, affecting solid-state arrangements and solubility .
Biological Activity
5-(Chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and research findings related to this compound, highlighting its potential applications in pharmaceuticals.
Chemical Structure and Synthesis
This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the chloromethyl group and thiophene moiety enhances its reactivity and biological profile. Various synthetic routes have been explored for the preparation of this compound, including:
- Cyclization Reactions : Using hydrazine derivatives with suitable carbonyl compounds.
- Nucleophilic Substitution : Chloromethylation of pyrazole derivatives to introduce the chloromethyl group.
Biological Activities
The biological activities of this compound are extensive, with studies indicating its potential as an antitumor , antimicrobial , anti-inflammatory , and antioxidant agent.
Antitumor Activity
Research has demonstrated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against colorectal cancer cells (HT-29) and prostate cancer cells (PC-3) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
In vitro studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
Case Studies
- Anticancer Properties : A study involving a series of pyrazole derivatives indicated that modifications on the thiophene ring enhanced anticancer activity. Compounds with electron-withdrawing groups showed improved efficacy against cancer cell lines compared to their unsubstituted counterparts .
- Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. Results showed promising activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential for clinical applications in treating infections .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antitumor Mechanisms : Inhibition of key signaling pathways involved in cell proliferation and survival, such as the MAPK pathway.
- Antimicrobial Mechanisms : Disruption of bacterial membrane integrity and interference with DNA replication.
- Anti-inflammatory Mechanisms : Modulation of inflammatory mediators through inhibition of NF-kB signaling pathways.
Q & A
Q. What are the common synthetic routes for 5-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation between hydrazine derivatives and carbonyl compounds. For example, thiophene-2-carbaldehyde can react with substituted pyrazole precursors under acidic or basic conditions. Solvent choice (e.g., ethanol, DMF) and temperature (60–100°C) critically affect reaction kinetics and purity. Post-synthesis purification via column chromatography or recrystallization is often required to isolate the product .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm substituent positions and detect tautomerism (e.g., ¹H/¹³C NMR).
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- HPLC : To assess purity (>95% is standard for biological assays).
- X-ray Crystallography : For resolving tautomeric forms and hydrogen-bonding networks .
Q. How does the chloromethyl group influence reactivity in downstream modifications?
The chloromethyl moiety serves as a versatile handle for nucleophilic substitution (e.g., with amines or thiols) or cross-coupling reactions (Suzuki, Heck). Its electron-withdrawing nature can activate adjacent positions for electrophilic aromatic substitution, enabling functionalization of the pyrazole ring .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of tautomeric forms, and how can they be addressed?
Tautomerism between N1–H and N2–H positions (as seen in related pyrazoles) creates disorder in crystal structures. High-resolution X-ray data (≤0.8 Å) and refinement tools like SHELXL are critical. Hydrogen-bonding patterns (e.g., N–H⋯N interactions) and Hirshfeld surface analysis help distinguish tautomers. Software like Mercury can visualize packing motifs and void spaces .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Key SAR insights:
- Thiophene Ring : Enhances π-π stacking with biological targets (e.g., enzymes).
- Chloromethyl Group : Increases lipophilicity, improving membrane permeability.
- Pyrazole Core : Modifications at the 1H-position (e.g., aryl substituents) can alter binding affinity.
In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (AutoDock, Schrödinger) validate hypotheses .
Q. What methodologies are used to resolve contradictions in biological activity data across studies?
Discrepancies may stem from assay conditions (e.g., cell lines, compound solubility). Standardized protocols include:
Q. How do intermolecular interactions (e.g., hydrogen bonding) affect crystallization and solubility?
Strong N–H⋯N and weak C–H⋯F interactions (observed in related crystals) stabilize specific tautomers and influence crystal packing. Solubility can be modulated by introducing polar groups (e.g., -OH, -COOH) or co-crystallizing with cyclodextrins. Thermal analysis (DSC/TGA) identifies polymorphs with distinct dissolution profiles .
Key Considerations for Experimental Design
- Control for Tautomerism : Use deuterated solvents in NMR or low-temperature crystallography to "freeze" dynamic equilibria.
- Scale-Up Challenges : Optimize microwave-assisted synthesis for higher yields (reduces side products).
- Ethical Compliance : Adhere to biosafety protocols when testing bioactivity (e.g., BSL-2 for viral assays) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
